N-(2-chlorophenyl)-3-methoxy-2-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-chlorophenyl)-3-methoxy-2-naphthamide" involves reactions of arylcarbamothioyl derivatives. These compounds are typically characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. For example, in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl and 3-methoxyphenyl substituents, elemental analyses and spectroscopic methods were employed (Özer et al., 2009).
Molecular Structure Analysis
Molecular structure determination of such compounds often involves X-ray crystallography. For instance, the structure of a closely related compound, 3-[1-(6-methoxy-2-naphtyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine, was elucidated using synchrotron X-ray powder diffraction data, revealing a complex crystalline arrangement (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds are often analyzed using density functional theory (DFT), spectroscopic methods, and molecular docking analysis. For example, N-(2,4-dichlorophenyl)-1-naphthamide displayed specific intermolecular interactions and showed potential biological activities due to its strong inhibitory effects on certain enzymes (Kazmi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-11-13-7-3-2-6-12(13)10-14(17)18(21)20-16-9-5-4-8-15(16)19/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUWUBAYGMORIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-3-methoxy-2-naphthamide |
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